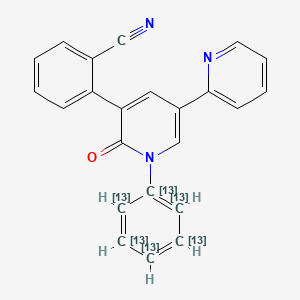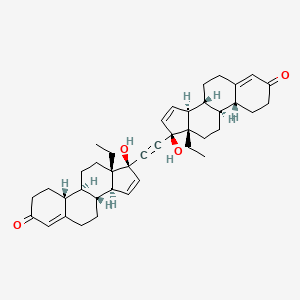
Gestodene Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gestodene Dimer is a synthetic compound derived from gestodene, a potent progestogen used in hormonal contraceptives. Gestodene itself is known for its high progestational activity and minimal androgenic effects. The dimer form of gestodene is of interest due to its potential enhanced biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gestodene Dimer typically involves the dimerization of gestodene through various chemical reactions. One common method includes the use of a catalyst to facilitate the dimerization process. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where gestodene is subjected to dimerization under optimized conditions. The process includes steps such as purification and crystallization to isolate the dimer form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gestodene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Gestodene Dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its enhanced progestational activity and potential use in advanced contraceptive formulations.
Industry: Utilized in the development of new pharmaceutical products with improved stability and efficacy
Wirkmechanismus
The mechanism of action of Gestodene Dimer involves its interaction with progesterone receptors. It binds to these receptors, activating them and leading to the modulation of gene expression. This results in various biological effects, including the regulation of menstrual cycles and inhibition of ovulation. The molecular pathways involved include the activation of specific transcription factors and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Levonorgestrel
- Desogestrel
- Norgestimate
- Dienogest
- Nomegestrol
Comparison
Gestodene Dimer is unique due to its enhanced progestational activity compared to other progestogens like levonorgestrel and desogestrel. It exhibits a more potent effect on progesterone receptors and has a higher binding affinity. Additionally, this compound shows improved stability and a longer half-life, making it a promising candidate for advanced contraceptive formulations .
Eigenschaften
Molekularformel |
C40H50O4 |
|---|---|
Molekulargewicht |
594.8 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H50O4/c1-3-37-17-13-31-29-11-7-27(41)23-25(29)5-9-33(31)35(37)15-19-39(37,43)21-22-40(44)20-16-36-34-10-6-26-24-28(42)8-12-30(26)32(34)14-18-38(36,40)4-2/h15-16,19-20,23-24,29-36,43-44H,3-14,17-18H2,1-2H3/t29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+/m0/s1 |
InChI-Schlüssel |
CYMUBJUEUOLHGA-SEWLZUMOSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C[C@@]4(C=C[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@H]67)CC)O)O)CCC8=CC(=O)CC[C@H]38 |
Kanonische SMILES |
CCC12CCC3C(C1C=CC2(C#CC4(C=CC5C4(CCC6C5CCC7=CC(=O)CCC67)CC)O)O)CCC8=CC(=O)CCC38 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



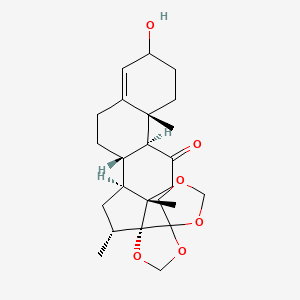
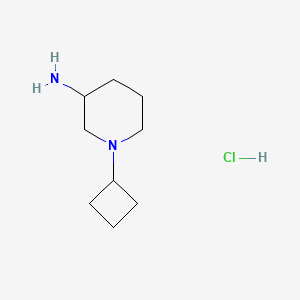
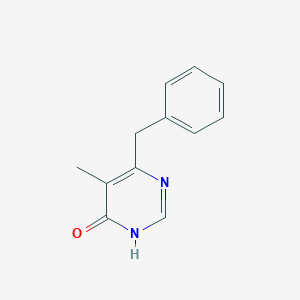

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)

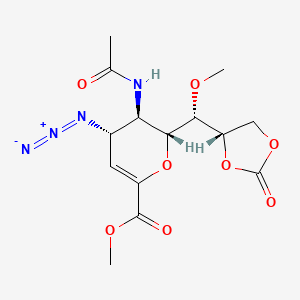
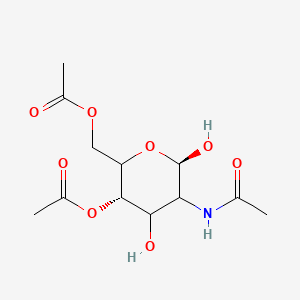

![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)

